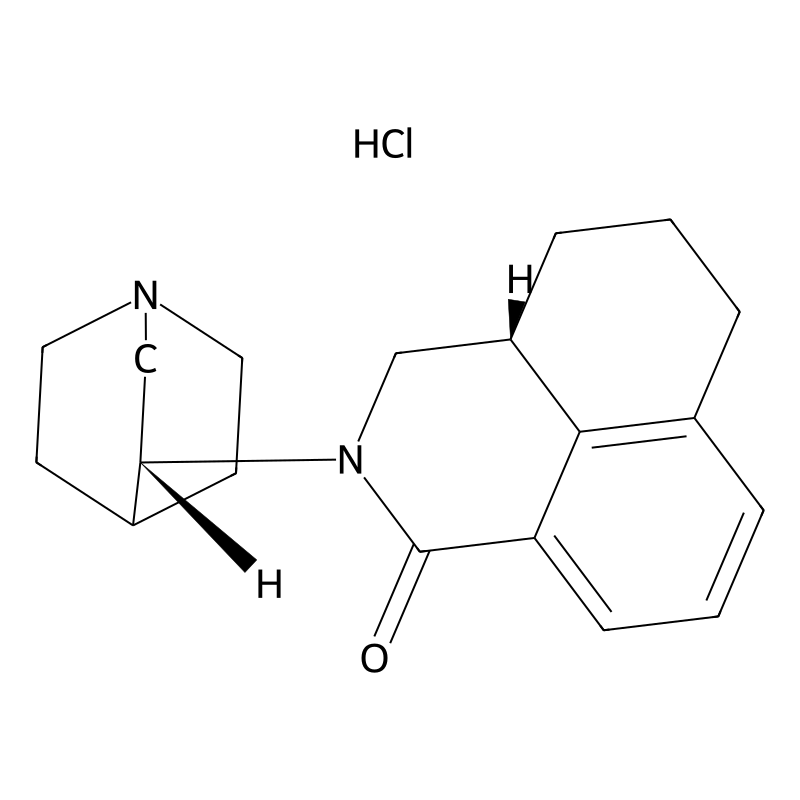

(R,R)-Palonosetron Hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(R,R)-Palonosetron Hydrochloride) as a Research Compound

Understanding chirality and drug action

Palonosetron is a chiral molecule, meaning it has two mirror-image forms, (S,S) and (R,R). The (S,S) form is the active ingredient in medications, while the (R,R) form has no known therapeutic effect. Studying the differences in how these isomers interact with the body can provide valuable insights into the role of chirality in drug action [].

Reference material for analytical methods

Investigating potential new applications

Some research explores if the (R,R) isomer might have unforeseen medical uses or interact with other drugs differently than the (S,S) form. However, more research is needed in this area [].

(R,R)-Palonosetron Hydrochloride is a selective serotonin receptor antagonist, specifically targeting the 5-HT3 receptor subtype. It is a hydrochloride salt of the compound palonosetron, which is a carbazole derivative. This compound is primarily used in clinical settings to prevent and treat nausea and vomiting associated with chemotherapy and postoperative conditions. Its efficacy in managing these symptoms is attributed to its ability to block the action of serotonin at the 5-HT3 receptors, which are involved in the vomiting reflex .

- Acid-Base Reactions: As a hydrochloride salt, it can react with bases to form the free base of palonosetron.

- Nucleophilic Substitution: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

- Oxidation-Reduction Reactions: The aromatic nature of the compound allows it to undergo oxidation, which can be relevant in metabolic pathways.

(R,R)-Palonosetron Hydrochloride exhibits significant biological activity as an antiemetic agent. Its primary mechanism involves the antagonism of 5-HT3 receptors located in both the central and peripheral nervous systems. This action helps to inhibit nausea and vomiting triggered by chemotherapy or surgical procedures. Studies have shown that (R,R)-Palonosetron has a longer half-life compared to other 5-HT3 antagonists, allowing for less frequent dosing while maintaining effective symptom control .

The synthesis of (R,R)-Palonosetron Hydrochloride typically involves several key steps:

- Starting Materials: The synthesis begins with appropriate carbazole derivatives.

- Chiral Resolution: The (R,R) enantiomer is isolated through chiral resolution methods, often employing chiral chromatography or enzymatic methods.

- Formation of Hydrochloride Salt: The final step involves reacting the free base form of palonosetron with hydrochloric acid to produce (R,R)-Palonosetron Hydrochloride.

These methods ensure high purity and yield of the desired enantiomer .

(R,R)-Palonosetron Hydrochloride is primarily utilized in:

- Chemotherapy-Induced Nausea and Vomiting: It is widely prescribed for patients undergoing cancer treatment to mitigate nausea and vomiting.

- Postoperative Nausea and Vomiting: It is also effective in preventing nausea following surgical procedures.

- Research

Several compounds exhibit similar pharmacological profiles as (R,R)-Palonosetron Hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ondansetron | Indole derivative | Shorter half-life; requires multiple dosing |

| Granisetron | Indole derivative | Effective but less potent than palonosetron |

| Dolasetron | Benzamide derivative | Primarily used for postoperative nausea |

Uniqueness of (R,R)-Palonosetron Hydrochloride

(R,R)-Palonosetron Hydrochloride stands out due to its extended half-life, allowing for once-per-cycle dosing compared to its counterparts that require more frequent administration. Its specific targeting of 5-HT3 receptors also contributes to its effectiveness and safety profile, making it a preferred choice in clinical settings for managing nausea and vomiting associated with chemotherapy .

Molecular Structure and Chemical Formula

Empirical Formula C19H24N2O·HCl

(R,R)-Palonosetron hydrochloride possesses the empirical formula C19H24N2O·HCl, representing a complex organic molecule with specific stereochemical characteristics [1] [4] [6]. The compound consists of a tricyclic benzoisoquinoline core structure combined with a quinuclidine moiety, forming a hydrochloride salt [4] [25]. The molecular architecture incorporates nineteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and one oxygen atom in the free base form, with the addition of hydrogen chloride to form the salt [1] [28] [33].

The empirical formula indicates the presence of multiple functional groups including an amide carbonyl group, a tertiary amine within the quinuclidine ring system, and a complex polycyclic aromatic framework [4] [25]. The hydrochloride salt formation occurs through protonation of the tertiary nitrogen in the quinuclidine portion of the molecule, resulting in enhanced water solubility compared to the free base [6] [28].

Molecular Weight Determination

The molecular weight of (R,R)-palonosetron hydrochloride has been determined to be 332.87 g/mol through various analytical methods [1] [2] [4]. This molecular weight represents the combined mass of the organic base (296.407 g/mol) and the hydrochloride component (36.46 g/mol) [3] [29]. Precise mass spectrometric analysis reveals an exact mass of 332.1655 for the hydrochloride salt [33].

The molecular weight determination has been confirmed through multiple independent sources and analytical techniques, providing consistent values across different research laboratories and pharmaceutical manufacturers [1] [2] [28]. Mass spectrometric fragmentation patterns show characteristic peaks at m/z 297.20895 for the protonated molecular ion and additional fragments at m/z 188.106 and m/z 110.09899 [14].

| Property | Value | Units |

|---|---|---|

| Molecular Weight (HCl salt) | 332.87 | g/mol |

| Molecular Weight (Free base) | 296.407 | g/mol |

| Exact Mass | 332.1655 | - |

| Monoisotopic Mass | 296.188863 | g/mol |

Structural Representation and Notation

The structural representation of (R,R)-palonosetron hydrochloride follows established chemical nomenclature conventions [4] [25] [33]. The International Union of Pure and Applied Chemistry name for this compound is (3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one hydrochloride [26] [27] [33].

The InChI notation provides a systematic representation: InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m1./s1 [26] [33]. The corresponding InChI Key is OLDRWYVIKMSFFB-KALLACGZSA-N, providing a unique identifier for database searches [26].

Simplified Molecular Input Line Entry System notation represents the structure as: C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl, clearly indicating the stereochemical configuration at the two chiral centers [26] [33].

Stereogenic Centers Identification

Carbon Asymmetry in Palonosetron

Palonosetron contains two distinct stereogenic centers that determine its three-dimensional configuration and biological activity [16] [17]. The first asymmetric carbon is located at position 3a of the benzoisoquinoline ring system, while the second chiral center resides at position 3 of the quinuclidine moiety [16] [17] [25].

The stereogenic center at position 3a exhibits tetrahedral geometry with four different substituents: the carbonyl carbon, the methylene bridge to the quinuclidine ring, a hydrogen atom, and the fused aromatic ring system [16] [18]. The quinuclidine stereogenic center at position 3 is similarly configured with four distinct groups: the nitrogen-containing bridge, two different methylene groups of the bicyclic system, and the connection to the benzoisoquinoline core [17] [18].

These asymmetric carbons are responsible for the existence of four possible stereoisomeric forms of palonosetron: (S,S), (R,R), (S,R), and (R,S) configurations [16] [17]. Each stereoisomer exhibits different three-dimensional arrangements and consequently different biological activities and pharmacological properties [9] [17].

Stereochemical Nomenclature

The stereochemical nomenclature for palonosetron follows the Cahn-Ingold-Prelog priority rules for absolute configuration assignment [17] [30]. The (R,R)-configuration indicates that both stereogenic centers possess R-absolute configuration according to the systematic priority ranking of substituent groups [17] [30].

At the 3a position of the benzoisoquinoline system, the priority sequence follows: carbonyl carbon (highest priority), quinuclidine attachment point, aromatic ring connection, and hydrogen atom (lowest priority) [17] [30]. The spatial arrangement of these groups in (R,R)-palonosetron results in a clockwise orientation when viewed from the position opposite to the lowest priority substituent [30].

The quinuclidine stereogenic center exhibits R-configuration through the priority assignment: nitrogen bridge connection, different methylene carbons of the bicyclic framework, and the benzoisoquinoline attachment point [17] [30]. This systematic nomenclature ensures unambiguous identification of the molecular configuration regardless of viewing angle or drawing convention [30].

Configurational Analysis Techniques

Configurational analysis of (R,R)-palonosetron hydrochloride employs multiple analytical techniques to confirm absolute stereochemistry [17] [19] [25]. Single crystal X-ray diffraction analysis provides definitive stereochemical determination through direct visualization of atomic positions in the crystal lattice [25].

Nuclear Magnetic Resonance spectroscopy offers detailed stereochemical information through chemical shift analysis, coupling constant measurements, and Nuclear Overhauser Effect studies [19] [25]. The technique allows determination of relative stereochemistry by analyzing spatial relationships between hydrogen atoms on adjacent chiral centers [19].

Optical rotation measurements provide characteristic values for each stereoisomer, with (R,R)-palonosetron hydrochloride exhibiting specific rotation values distinct from other configurations [15]. Circular dichroism spectroscopy further confirms absolute configuration through analysis of differential absorption of left and right circularly polarized light [19].

Chromatographic separation using chiral stationary phases enables resolution and analysis of individual stereoisomers [9] [17]. High-performance liquid chromatography with chiral columns provides baseline separation of all four stereoisomeric forms under optimized conditions [17].

Stereoisomeric Configurations

(S,S)-Palonosetron Hydrochloride Structure

The (S,S)-stereoisomeric configuration represents the therapeutically active form of palonosetron hydrochloride with the Chemical Abstracts Service registry number 135729-62-3 [6] [16]. This configuration exhibits S-absolute configuration at both the 3a position of the benzoisoquinoline ring and the 3 position of the quinuclidine moiety [6] [16].

The (S,S)-isomer demonstrates optimal binding affinity to serotonin type 3 receptors due to its specific three-dimensional arrangement [16] [21]. Structural studies indicate that this configuration allows for effective interaction with key amino acid residues in the receptor binding site through hydrogen bonding and hydrophobic interactions [21] [23].

The molecular architecture of (S,S)-palonosetron hydrochloride positions the quinuclidine nitrogen in an optimal orientation for receptor engagement while maintaining the rigid tricyclic framework necessary for high-affinity binding [23] [24]. This stereoisomer exhibits the characteristic pharmacological profile associated with effective antiemetic activity [6] [16].

(R,R)-Palonosetron Hydrochloride Structure

(R,R)-Palonosetron hydrochloride, designated by Chemical Abstracts Service number 135729-75-8, represents the stereoisomeric mirror image of the therapeutically active (S,S)-form [1] [3]. The (R,R)-configuration exhibits R-absolute configuration at both stereogenic centers, resulting in a distinctly different three-dimensional molecular arrangement [1] [3].

The structural characteristics of (R,R)-palonosetron hydrochloride include reversed spatial orientation of substituent groups at both chiral centers compared to the (S,S)-isomer [1] [3]. This configuration maintains the same molecular connectivity but exhibits altered three-dimensional positioning of functional groups critical for biological activity [3] [20].

Research investigations demonstrate that (R,R)-palonosetron hydrochloride serves primarily as a reference compound for stereochemical studies and analytical method development [1] [3]. The compound provides essential comparative data for understanding structure-activity relationships within the palonosetron family of compounds [3] [20].

| Stereoisomer | CAS Number | Configuration | Biological Role |

|---|---|---|---|

| (S,S)-Palonosetron HCl | 135729-62-3 | S,S | Active pharmaceutical ingredient |

| (R,R)-Palonosetron HCl | 135729-75-8 | R,R | Research reference compound |

| (S,R)-Palonosetron HCl | 135729-76-9 | S,R | Related impurity compound |

| (R,S)-Palonosetron HCl | 135755-51-0 | R,S | Related impurity compound |

Mixed Stereoisomer Configurations

The mixed stereoisomeric configurations of palonosetron hydrochloride include (S,R) and (R,S) forms, which represent diastereomeric relationships rather than enantiomeric pairs [7] [17] [20]. The (S,R)-configuration, with Chemical Abstracts Service number 135729-76-9, exhibits S-configuration at the benzoisoquinoline center and R-configuration at the quinuclidine position [7] [20].

The (R,S)-stereoisomer, designated 135755-51-0, demonstrates the opposite arrangement with R-configuration at the benzoisoquinoline center and S-configuration at the quinuclidine position [3] [20]. These mixed configurations typically arise as synthetic impurities during manufacturing processes and require analytical monitoring [17] [20].

Chromatographic separation studies demonstrate that mixed stereoisomers exhibit different retention times and can be baseline resolved using appropriate chiral stationary phases [9] [17]. The (S,R) and (R,S) forms show significantly reduced biological activity compared to the (S,S)-active isomer [17] [20].

Optical Rotation Properties

Optical rotation measurements provide distinctive fingerprints for each stereoisomeric form of palonosetron hydrochloride [15]. The (R,R)-configuration exhibits specific rotation values that are equal in magnitude but opposite in sign to those of the (S,S)-enantiomer [15].

Experimental measurements indicate that (S,S)-palonosetron hydrochloride demonstrates optical rotation of [α]D25 -94.1° when measured at a concentration of 0.4 in water [15]. The corresponding (R,R)-isomer would be expected to exhibit a positive rotation of approximately +94.1° under identical measurement conditions [15].

The optical rotation properties serve as reliable analytical parameters for stereochemical identification and purity assessment [15]. Temperature, wavelength, solvent, and concentration significantly influence rotation values, requiring standardized measurement conditions for reproducible results [15].

Three-Dimensional Structural Analysis

Conformational Analysis

Conformational analysis of (R,R)-palonosetron hydrochloride reveals complex three-dimensional structural characteristics determined by the rigid tricyclic framework and flexible quinuclidine substituent [12] [22]. The benzoisoquinoline core adopts a planar configuration with minimal conformational flexibility due to the fused aromatic ring system [22] [24].

Molecular dynamics simulations demonstrate that the quinuclidine moiety exhibits limited conformational mobility, with the bicyclic structure constraining rotation around the attachment point to the benzoisoquinoline core [13] [22]. The tertiary nitrogen in the quinuclidine ring can adopt different orientations, affecting interactions with biological targets [22].

Computational studies indicate that (R,R)-palonosetron maintains a relatively stable conformation in solution, with root mean square deviation values remaining below 2.0 Angstroms during extended simulation periods [13] [22]. The conformational stability contributes to the compound's distinctive binding characteristics and pharmacological profile [12] [22].

Spatial Arrangement of Functional Groups

The spatial arrangement of functional groups in (R,R)-palonosetron hydrochloride creates a unique three-dimensional architecture that determines molecular recognition properties [23] [24]. The carbonyl oxygen of the benzoisoquinoline amide occupies a specific position relative to the quinuclidine nitrogen, establishing the overall molecular geometry [23] [24].

Crystallographic analysis reveals that the quinuclidine ring system extends away from the planar benzoisoquinoline core at a defined angle, creating a wedge-like molecular shape [23] [24]. The rigid tricyclic structure positions aromatic rings in fixed orientations, while the quinuclidine provides a basic nitrogen center for potential ionic interactions [24].

The spatial relationship between the two stereogenic centers influences the overall molecular conformation and determines the relative positions of key functional groups [18] [23]. This arrangement is critical for understanding the molecular basis of stereoisomeric differences in biological activity [23] [24].

Molecular Modeling Techniques

Advanced molecular modeling techniques provide detailed insights into the three-dimensional structure and dynamic behavior of (R,R)-palonosetron hydrochloride [21] [22] [23]. Density functional theory calculations offer accurate predictions of molecular geometry, electronic distribution, and energetic properties [21] [22].

Molecular docking studies investigate the interaction between (R,R)-palonosetron and target protein structures, revealing potential binding modes and affinity patterns [21] [23]. These computational approaches demonstrate how stereochemical differences influence molecular recognition and binding specificity [21] [23].

High-resolution cryo-electron microscopy structures provide experimental validation of computational models, showing precise atomic positions within protein-ligand complexes [13] [22]. The combination of computational and experimental approaches enables comprehensive understanding of three-dimensional structural relationships and their functional implications [22] [23].

| Modeling Technique | Resolution | Application | Key Findings |

|---|---|---|---|

| X-ray Crystallography | 2.34 Å | Protein-ligand complex | Binding site interactions |

| Cryo-EM | 2.9-3.3 Å | Receptor complexes | Conformational dynamics |

| Molecular Dynamics | Sub-angstrom | Solution behavior | Conformational stability |

| DFT Calculations | Electronic level | Energy optimization | Geometric parameters |

Physical State and Appearance

Color and Texture Characteristics

(R,R)-Palonosetron Hydrochloride presents as a white to off-white crystalline powder [1] [2] [3] [4]. The compound exhibits consistent color characteristics across multiple sources, with variations ranging from white to light yellow to light orange powder depending on the specific batch and storage conditions [5]. The texture is uniformly described as a fine powder with crystalline properties, making it suitable for various pharmaceutical applications [3] [6].

Crystalline Nature

The compound exists in a crystalline form at room temperature, as confirmed by multiple analytical sources [1] [2] [3] [4]. The crystalline structure contributes to its stability and handling characteristics. Two polymorphic forms have been identified in addition to an amorphous form, though the specific polymorphic behavior is not critical for solution-based formulations [7]. The crystalline nature is evident from X-ray diffraction patterns and contributes to the compound's physical stability [5].

Organoleptic Properties

Limited information is available regarding the organoleptic properties of (R,R)-Palonosetron Hydrochloride. The compound is reported to have no specific odor characteristics documented in the available literature [3]. Taste characteristics are not typically evaluated for research-grade compounds intended for non-oral administration routes. The compound's organoleptic neutrality makes it suitable for pharmaceutical formulation purposes.

Solubility Characteristics

Solubility in Water

(R,R)-Palonosetron Hydrochloride demonstrates excellent water solubility, classified as freely soluble in aqueous media [2] [4] [7] [8]. Quantitative measurements indicate a solubility of approximately 20 mg/mL in water, producing a clear solution [9]. This high aqueous solubility is attributed to the hydrochloride salt formation, which enhances the compound's hydrophilic character compared to the free base form [10].

Solubility in Organic Solvents

The compound exhibits varying degrees of solubility in organic solvents:

- Propylene Glycol: Soluble [2] [4] [7] [8]

- Methanol: Sparingly soluble to slightly soluble [6] [9]

- Ethanol: Slightly soluble (approximately 0.5 mg/mL) [11] [8]

- Isopropanol (2-propanol): Slightly soluble [2] [4] [8]

- DMSO: Soluble (approximately 20 mg/mL) [11]

- Dimethyl Formamide: Soluble (approximately 10 mg/mL) [11]

- Acetone: Insoluble [6]

pH-Dependent Solubility

The solubility of (R,R)-Palonosetron Hydrochloride is pH-dependent, with optimal solubility observed in acidic to neutral pH ranges [6]. The compound shows maximum solubility in the pH range of 4.5-6.5, which corresponds to the pH of typical pharmaceutical formulations [6]. This pH dependency is related to the ionization state of the compound and its interaction with aqueous media.

Temperature Effects on Solubility

The compound demonstrates temperature-sensitive solubility behavior. Higher temperatures generally increase solubility in polar solvents, particularly in water and alcohols [5]. However, the compound is classified as heat sensitive, requiring controlled temperature conditions during storage and handling [5]. The solubility measurements cited are typically performed at 25°C unless otherwise specified.

Melting Point and Thermal Behavior

Melting Point Determination

The melting point of (R,R)-Palonosetron Hydrochloride is reported as >290°C or 307°C with decomposition [1] [9] [5]. The variation in reported values reflects the compound's tendency to decompose upon heating rather than exhibiting a clear melting point. This thermal behavior is characteristic of complex organic hydrochloride salts that undergo decomposition before reaching their theoretical melting point.

Thermal Stability Assessment

(R,R)-Palonosetron Hydrochloride is classified as heat sensitive and requires controlled storage conditions [5]. The compound demonstrates stability under normal storage conditions but degrades when exposed to elevated temperatures. Thermal stability studies indicate that the compound maintains its integrity when stored at 0-10°C under inert atmosphere conditions [5].

Decomposition Temperature

The decomposition temperature is established at 307°C [5]. At this temperature, the compound undergoes thermal degradation, releasing various decomposition products including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride [1]. The decomposition process is irreversible and results in the formation of multiple degradation products.

Partition Coefficient and Distribution

Octanol-Water Partition Coefficient

The logarithmic octanol-water partition coefficient (log P) for (R,R)-Palonosetron Hydrochloride is calculated to be 2.61 [12]. This value indicates moderate lipophilicity, suggesting the compound can partition into both aqueous and lipophilic phases. The log P value is consistent with the compound's ability to cross biological membranes while maintaining adequate aqueous solubility.

Ionization Constants

The compound exhibits basic ionization characteristics with a calculated pKa value in the range typical for quinuclidine derivatives [13]. The polar surface area is calculated at 23.55 Ų [12], indicating moderate polar character. The ionization behavior influences the compound's solubility, distribution, and potential biological activity.

Comparative Properties of Stereoisomers

Differential Solubility Patterns

Both (R,R)-Palonosetron Hydrochloride and (S,S)-Palonosetron Hydrochloride share identical molecular formulas (C₁₉H₂₅ClN₂O) and molecular weights (332.87) [14] [15]. However, subtle differences in their three-dimensional arrangements may influence their solubility patterns in chiral environments. The (S,S)-isomer shows slightly different solubility characteristics in some organic solvents, though both isomers demonstrate similar aqueous solubility profiles.

Melting Point Variations

The melting points of the stereoisomers show minimal variation, with both isomers exhibiting decomposition temperatures in the range of >290°C to 307°C [9] [5]. This similarity reflects the comparable thermal stability of both enantiomers, though subtle differences may exist in their crystalline packing arrangements.

Spectroscopic Differentiation

The stereoisomers can be differentiated through specific rotation measurements, with the (S,S)-isomer showing a specific rotation of -88.0 to -93.0° (c=1, CHCl₃) [5], while the (R,R)-isomer exhibits opposite optical rotation characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy reveals subtle but distinguishable differences in chemical shifts and coupling patterns between the two isomers [16]. Infrared (IR) spectroscopy shows essentially identical spectra for both isomers, as expected for compounds with identical functional groups and similar molecular environments [16].